Ginsenoside Ra2

Descripción general

Descripción

Ginsenoside Ra2 es un tipo de saponina triterpenoide que se encuentra en las raíces del Panax ginseng, una planta medicinal que pertenece a la familia Araliaceae. Los ginsenosidos son los principales componentes activos responsables de los efectos farmacológicos del ginseng, que incluyen propiedades antiinflamatorias, anticancerígenas y neuroprotectoras . This compound, junto con otros ginsenosidos, contribuye al potencial terapéutico del ginseng.

Aplicaciones Científicas De Investigación

Chemistry: Ginsenoside Ra2 serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.

Mecanismo De Acción

Ginsenoside Ra2 ejerce sus efectos a través de múltiples dianas moleculares y vías:

Análisis Bioquímico

Biochemical Properties

Ginsenoside Ra2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, this compound can bind to steroid receptors, influencing the expression of genes involved in inflammation and cell proliferation . These interactions highlight the compound’s potential in modulating biochemical pathways critical for health and disease.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . These effects underscore its potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, this compound can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase, enhancing the cell’s antioxidant capacity . These molecular interactions provide a comprehensive understanding of how this compound influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-proliferative and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications . These findings highlight the importance of understanding the temporal dynamics of this compound’s effects in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce inflammation without significant adverse effects . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . These findings indicate a threshold effect, where the therapeutic benefits of this compound are maximized at optimal dosages, while higher doses may lead to toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These enzymes convert this compound into various metabolites, which may have distinct biological activities. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism. These effects on metabolic pathways highlight the compound’s potential in managing metabolic disorders, such as diabetes and obesity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de ginsenoside Ra2 implica la extracción y purificación de las raíces de ginseng. Los métodos tradicionales incluyen la extracción con disolventes seguida de técnicas cromatográficas para aislar el compuesto. Los recientes avances en la biología sintética han permitido la producción de ginsenosidos utilizando microorganismos modificados genéticamente, como la Saccharomyces cerevisiae . Este método implica la expresión de enzimas clave implicadas en la vía biosintética de los ginsenosidos, lo que permite una producción a gran escala.

Métodos de producción industrial: La producción industrial de this compound suele implicar el cultivo de plantas de ginseng, seguido de la extracción con disolventes como el etanol o el metanol. El extracto se somete entonces a diversas técnicas cromatográficas, como la cromatografía líquida de alta resolución (HPLC), para purificar el this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Ginsenoside Ra2 experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la glucosidación. Estas reacciones pueden modificar la estructura del this compound, dando lugar a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Hidrólisis: La hidrólisis ácida o enzimática puede romper los enlaces glucosídicos del this compound, lo que da lugar a la formación de agliconas y porciones de azúcar.

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno pueden oxidar los grupos hidroxilo del this compound, dando lugar a la formación de derivados oxidados.

Glucosidación: Las glucosiltransferasas pueden añadir porciones de azúcar a la estructura de aglicona del this compound, formando derivados glucosidados.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen diversos derivados desglucosidados y oxidados del this compound, que pueden presentar diferentes propiedades farmacológicas .

4. Aplicaciones de la investigación científica

Química: this compound sirve como un valioso compuesto para estudiar las relaciones estructura-actividad de las saponinas y sus derivados.

Comparación Con Compuestos Similares

Ginsenoside Ra2 forma parte de una familia más amplia de ginsenosidos, que incluye compuestos como ginsenoside Rb1, Rb2, Rc, Rd y Re . Comparado con estos compuestos similares, this compound es único debido a su patrón de glucosidación específico y sus distintas propiedades farmacológicas .

Compuestos similares:

Ginsenoside Rb1: Conocido por sus efectos antiinflamatorios y neuroprotectores.

Ginsenoside Rb2: Presenta propiedades anticancerígenas y antidiabéticas.

Ginsenoside Rc: Se ha demostrado que tiene efectos antiinflamatorios y antioxidantes.

Ginsenoside Rd: Conocido por sus propiedades neuroprotectoras y anticancerígenas.

Ginsenoside Re: Presenta efectos antiinflamatorios, anticancerígenos y cardioprotectores.

En conclusión, el this compound es un valioso compuesto con diversas aplicaciones en la investigación científica y la medicina. Su estructura química única y sus propiedades farmacológicas lo convierten en un prometedor candidato para el desarrollo de nuevos agentes terapéuticos.

Propiedades

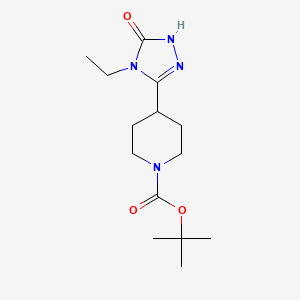

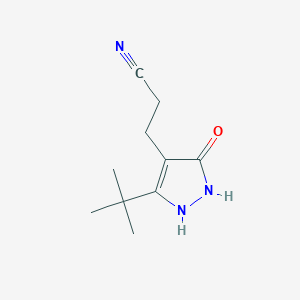

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBIBJSWHIZNCA-BGPUAMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317134 | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-42-1 | |

| Record name | Ginsenoside Ra2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1447919.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)